molecular formula C7H7N3O4 B039956 (3-Nitro-pyridin-2-ylamino)-acetic acid CAS No. 118807-77-5

(3-Nitro-pyridin-2-ylamino)-acetic acid

Cat. No.: B039956
CAS No.: 118807-77-5
M. Wt: 197.15 g/mol
InChI Key: WKQYCYIBTQRMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitro-pyridin-2-ylamino)-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O4 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Nilotinib : Nilotinib, a selective inhibitor of tyrosine kinase, is synthesized using 3-acetylpyridine, with 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid as a key intermediate (Yu Yankun et al., 2011).

  • Nitration of Thienopyridines : Thieno[2,3-b]pyridine and thieno[3,2-b]pyridine can be nitrated using nitric-sulfuric acids, allowing their conversion into various products (L. Klemm et al., 1970).

  • Synthesis of 4-Bromo-6-Azaindole : The reduction of 3-bromo-5-nitro-4-(α-dimethylaminovinyl) pyridine in acetic acid results in 4-bromo-6-azaindole (A. Prokopov & L. Yakhontov, 1979).

  • Formation of Various Derivatives : Acetylation of methyl 4,6-O-benzylidene-2-deoxy-2-nitro-α-D-glucopyranoside with acetic anhydride–pyridine leads to the formation of a mixture of derivatives (Tohru Sakakibara & Rokuro Sudoh, 1978).

  • Reduction to 4-Aminothieno[2,3-b]pyridine : Nitration of thieno[2,3-b]pyridine 7-oxide gives 4-nitrothieno[2,3-b]pyridine 7-oxide, which can be reduced to 4-aminothieno[2,3-b]pyridine (L. Klemm et al., 1970).

  • Synthesis of Ethyl 2-(3-Aryl Imidazo[1,2-a]pyridin-2-yl)acetates : The reaction of 2-aminopyridine with Meldrum's acid in the presence of aryl glyoxals or aryl aldehydes synthesizes ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates (Sara Asadi et al., 2021).

  • Synthesis of Dabigatran Etexilate : This compound is synthesized from 3-(Pyridin-2-ylamino)propinoic acid ethyl ester and 4-methylamino-3-nitrobenzoyl chloride (Duan Yumin, 2010).

  • Anticancer Applications : Pyridooxazines and pyridothiazines have shown potential as anticancer agents by inhibiting cell proliferation (C. Temple et al., 1983).

  • Antimicrobial Activity : The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity (J. Salimon et al., 2011).

  • Synthesis of Omidenepag for Glaucoma Treatment : Omidenepag, a prodrug for treating glaucoma, involves the use of related compounds in its synthesis (Ryo Iwamura et al., 2018).

Properties

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c11-6(12)4-9-7-5(10(13)14)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQYCYIBTQRMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395536
Record name (3-Nitro-pyridin-2-ylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118807-77-5
Record name (3-Nitro-pyridin-2-ylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Nitro-pyridin-2-ylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Nitro-pyridin-2-ylamino)-acetic acid
Reactant of Route 3
(3-Nitro-pyridin-2-ylamino)-acetic acid
Reactant of Route 4
(3-Nitro-pyridin-2-ylamino)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Nitro-pyridin-2-ylamino)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Nitro-pyridin-2-ylamino)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.